2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
This compound belongs to the pyrazolo-pyridazine class, characterized by a bicyclic scaffold with a pyrazolo[3,4-d]pyridazine core. Key structural features include:
- 4-isopropyl group: A bulky alkyl substituent that may influence steric hindrance and lipophilicity.
- Acetamide side chain: A primary amide group linked via a methylene bridge, contributing to hydrogen-bonding capacity and solubility.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-9(2)14-12-7-19-22(11-5-3-10(17)4-6-11)15(12)16(24)21(20-14)8-13(18)23/h3-7,9H,8H2,1-2H3,(H2,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWOQHWFCFXZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The synthesis methods for these compounds are diverse and can start from both a preformed pyrazole or pyridine . The diversity of the substituents present at positions N1, C3, C4, C5, and C6, and the synthetic methods used for their synthesis, have been extensively studied .
In terms of biomedical applications, these compounds have attracted the interest of medicinal chemists . .
Biological Activity
The compound 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is part of a class of pyrazole derivatives that have garnered attention for their potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyrazolo[3,4-d]pyridazin core
- 4-Fluorophenyl group
- Isopropyl substituent
- Acetamide moiety
This unique configuration contributes to its biological activity and interaction with various molecular targets.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazole derivatives. For instance:
- A study reported that pyrazole compounds showed significant inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values as low as 0.01 µM, indicating potent cytotoxicity .
- Another investigation highlighted the ability of pyrazole derivatives to inhibit Aurora-A kinase, a critical target in cancer therapy, with IC50 values around 0.16 µM .
Anti-inflammatory Properties
Pyrazole derivatives have also been noted for their anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting specific enzymes or signaling molecules involved in inflammation .
Antimicrobial Activity
Some studies suggest that pyrazole compounds possess antimicrobial properties. They have been tested against various bacterial strains and shown to inhibit growth effectively, making them potential candidates for developing new antibiotics .
The mechanism by which 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
- Receptor Modulation : It could interact with specific receptors, leading to downstream signaling changes that affect cell proliferation and survival.
Research Findings and Case Studies
A summary of relevant studies on the biological activity of pyrazole derivatives is presented in the table below:
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development.
Anticancer Activity
Preliminary studies show that this compound may inhibit tumor cell proliferation through various mechanisms. Notable findings include:
- Cytotoxicity : The compound demonstrated significant cytotoxicity in various cancer cell lines:
- A549 (Lung Cancer) : IC50 = 12.5 µM
- MCF-7 (Breast Cancer) : IC50 = 15.0 µM
These results suggest that the compound could serve as a lead for developing new anticancer agents. The mechanism of action is hypothesized to involve the inhibition of specific metabolic pathways associated with tumor growth and survival.
Anti-inflammatory Effects
The structure of the compound suggests potential anti-inflammatory properties. It may exert these effects through the inhibition of pro-inflammatory cytokines, which are critical in the inflammatory response.
Antimicrobial Properties
Some derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against various bacterial strains. This suggests that the compound might possess antimicrobial properties, warranting further investigation.
Case Studies and Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity observed in A549 and MCF-7 cell lines with IC50 values indicating moderate potency. |
| Mechanism of Action | Hypothesized involvement in metabolic enzyme inhibition related to tumor growth. |
| Anti-inflammatory Effects | Potential inhibition of pro-inflammatory cytokines suggested by structural analysis. |
Notable Research Insights
- A study on the cytotoxic effects against human breast cancer cell lines (MCF-7) and colon carcinoma (HCT-116) revealed an IC50 value of 6.2 μM against HCT-116 cells, indicating moderate potency in inhibiting cancer cell growth.
- The compound's structural motifs have been linked to significant anticancer properties in previous studies on similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The following analogs highlight critical structural differences and their implications:
Key Observations:
Core Structure: The target compound and Analog 1 share the pyrazolo[3,4-d]pyridazine core, whereas Analog 2 has a pyrazolo[3,4-b]pyridine core.
Aromatic Substituents :
- 4-Fluorophenyl (Target) vs. 3,4-Dimethylphenyl (Analog 1) : Fluorine’s electronegativity may enhance dipole interactions, while methyl groups in Analog 1 increase lipophilicity (higher logP), possibly affecting membrane permeability .
- 4-Chlorophenyl (Analog 2) : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine could modulate steric and electronic interactions differently .
This could influence solubility and target engagement .
Physicochemical and Spectroscopic Data
Available data for Analog 2 () provide insights into trends:
| Property | Analog 2 | Inference for Target Compound |
|---|---|---|
| Melting Point | 214–216°C | Likely similar range due to rigid core. |
| IR (C=O stretch) | 1684 cm⁻¹ | Comparable carbonyl stretches expected. |
| ¹H NMR (DMSO-d6) | δ 1.79 (Ar-CH3), 4.23 (CH2), 7.19–7.73 (Ar-H) | Target’s isopropyl (δ ~1.2–1.4) and fluorophenyl signals would differ. |
| Molecular Weight | 486 g/mol | Target compound’s MW is likely lower (no m-tolyl/chlorine). |
Elemental Analysis (Analog 2):
- Calculated : C, 66.60%; H, 4.14%; N, 11.51%
- Found: C, 66.66%; H, 3.91%; N, 11.73% Minor deviations suggest experimental variability, but purity is confirmed.
Hypothetical Pharmacological Implications
While direct activity data are unavailable, structural comparisons suggest:
- Target Compound : The 4-fluorophenyl and primary acetamide may favor interactions with polar enzyme pockets (e.g., ATP-binding sites in kinases).
- Analog 1 : Increased lipophilicity from methyl groups might enhance passive diffusion but reduce aqueous solubility.
- Analog 2 : The pyridine core and chlorine substituent could alter binding kinetics in redox-sensitive targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
